REACTION_CXSMILES
|
[CH3:1][OH:2].C[O-].[Na+].[Br:6][C:7]1[CH:8]=[CH:9][C:10](Cl)=[N:11][CH:12]=1.O>CO>[CH3:1][O:2][C:10]1[CH:9]=[CH:8][C:7]([Br:6])=[CH:12][N:11]=1 |f:0.1.2|
|
Name
|
sodium methoxide methanol
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
CO.C[O-].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 90° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Organic compounds were extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
evaporated after a treatment with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |